Nepidermin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nepidermin, also known as recombinant human epidermal growth factor, is a synthesized version of the naturally occurring human epidermal growth factor. It is primarily recognized for its role in promoting wound healing and is classified as a cicatrizant. Nepidermin acts as an agonist of the epidermal growth factor receptor, stimulating cellular proliferation and differentiation, which are crucial for tissue repair and regeneration. Developed by the Cuban Center for Genetic Engineering and Biotechnology, it has been marketed under various trade names, including Heberprot-P, Easyef, and Regen-D, particularly for treating diabetic foot ulcers and other skin wounds since its introduction in 2006 .

- Mechanism of action: rHuEGF binds to the epidermal growth factor receptor (EGFR) on the cell surface, triggering a signaling cascade that activates various cellular processes essential for wound healing. These include:

- Increased cell proliferation: rHuEGF stimulates the proliferation of keratinocytes, the main cell type in the epidermis, leading to faster wound closure [Source: ].

- Enhanced cell migration: rHuEGF promotes the migration of fibroblasts and other cells to the wound site, contributing to tissue repair and regeneration [Source: ].

- Angiogenesis: rHuEGF stimulates the formation of new blood vessels, which is crucial for supplying oxygen and nutrients to the healing tissue [Source: ].

rHuEGF in Other Applications

While research on rHuEGF in wound healing remains ongoing, its potential extends beyond this field. Here are other areas of scientific exploration:

- Treatment of skin conditions: rHuEGF is being investigated for its potential to treat various skin conditions, including radiation dermatitis, a side effect of cancer treatment, and EGFR inhibitor-induced skin toxicity [Source: , ].

- Dental applications: Studies are exploring the use of rHuEGF in promoting gum tissue regeneration and treating gum recession [Source: ].

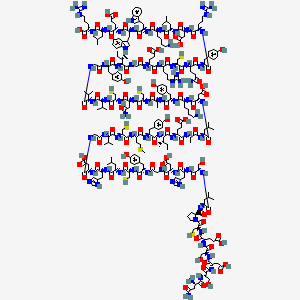

Nepidermin's chemical structure is represented by the formula CHNOS, with a molar mass of approximately 6222.03 g/mol . As a recombinant protein, it undergoes various biochemical interactions upon administration:

- Binding to Epidermal Growth Factor Receptor: Nepidermin binds to the epidermal growth factor receptor on target cells, activating downstream signaling pathways that promote cell division and migration.

- Cell Proliferation: The activation of these pathways results in enhanced cell proliferation, particularly in epithelial tissues.

- Wound Healing: Nepidermin facilitates processes such as granulation tissue formation and re-epithelialization, critical for effective wound healing .

Nepidermin exhibits significant biological activity characterized by its ability to enhance wound healing through several mechanisms:

- Stimulation of Cell Growth: By binding to its receptor, nepidermin stimulates keratinocyte proliferation and migration, essential for skin regeneration.

- Promotion of Angiogenesis: It encourages the formation of new blood vessels, improving oxygen and nutrient supply to healing tissues.

- Reduction of Inflammation: Nepidermin may help modulate inflammatory responses at wound sites, further facilitating healing .

Clinical studies have demonstrated its efficacy in treating diabetic foot ulcers and other chronic wounds, showing improved healing rates compared to standard treatments .

The synthesis of nepidermin involves recombinant DNA technology. The human epidermal growth factor gene is inserted into a suitable expression system (commonly yeast or Escherichia coli), which then produces the protein through fermentation processes. Key steps include:

- Gene Cloning: The gene encoding human epidermal growth factor is cloned into a vector.

- Transformation: The vector is introduced into yeast or bacterial cells.

- Protein Expression: The transformed cells are cultured under conditions that promote protein production.

- Purification: The expressed nepidermin is harvested and purified using chromatographic techniques to ensure high purity and biological activity .

Interaction studies surrounding nepidermin focus on its pharmacological effects when combined with other treatments. Research indicates that while nepidermin can be safely administered alongside various therapies for wound care, specific interactions with other drugs have not been extensively documented. Its mechanism as an epidermal growth factor receptor agonist suggests potential synergies with other growth factors or agents that promote healing .

Several compounds share similarities with nepidermin due to their roles as growth factors or wound healing agents. Notable examples include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Epidermal Growth Factor | Naturally occurring polypeptide involved in cell growth | Directly sourced from human tissues |

| Basic Fibroblast Growth Factor | Promotes fibroblast proliferation | Stronger emphasis on collagen production |

| Platelet-Derived Growth Factor | Stimulates wound healing via platelet activation | Derived from platelets; involved in clotting |

| Transforming Growth Factor Beta | Regulates cell differentiation and immune response | Multifunctional; involved in fibrosis |

Nepidermin's uniqueness lies in its specific formulation as a recombinant protein designed for targeted therapeutic applications in wound healing, particularly in diabetic patients .

Comparative Analysis of Expression Systems

Yeast vs. Escherichia coli Expression Platforms

The production of nepidermin, a recombinant form of human epidermal growth factor consisting of 53 amino acids with a molecular weight of approximately 6,222 daltons, requires careful consideration of expression system selection [2]. The choice between yeast and Escherichia coli platforms fundamentally impacts protein quality, yield, and downstream processing requirements for this therapeutically important growth factor.

Yeast Expression Platform Characteristics

Yeast expression systems offer significant advantages for nepidermin production through their eukaryotic cellular machinery [3] [4]. The inherent capability of yeast cells to perform complex post-translational modifications makes them particularly suitable for producing proteins that require proper folding and disulfide bond formation [5] [6]. Nepidermin production in yeast systems demonstrates superior protein folding efficiency compared to prokaryotic alternatives, primarily due to the presence of endoplasmic reticulum-based folding machinery [7] [8].

The secretory pathway in yeast provides additional benefits for nepidermin production, allowing for direct secretion into the culture medium and simplifying downstream purification processes [9] [10]. Research indicates that yeast systems can achieve protein expression levels 10-100 fold higher than Escherichia coli for certain recombinant proteins, while maintaining proper folding characteristics [11]. The cost-effectiveness of yeast cultivation, requiring simple and inexpensive media without complex growth factors, makes this platform economically viable for large-scale nepidermin production [4] [10].

Escherichia coli Expression Platform Characteristics

Escherichia coli remains a popular choice for recombinant protein production due to its rapid growth rate, well-characterized genetics, and cost-effective cultivation requirements [12] [13]. The bacterial system can achieve high expression levels, typically reaching 10-50% of total cellular protein for target proteins [12]. However, Escherichia coli presents significant limitations for nepidermin production, particularly regarding protein folding and post-translational modifications.

The formation of inclusion bodies represents a major challenge in Escherichia coli-based nepidermin production [14] [15]. These insoluble protein aggregates form when recombinant proteins are expressed at high levels, exceeding the cellular folding capacity [16] [17]. Research demonstrates that one-third of the Escherichia coli proteome exhibits non-refoldability on physiological timescales, highlighting the inherent limitations of prokaryotic folding machinery [17].

Comparative Performance Analysis

| Parameter | Yeast Expression | Escherichia coli Expression |

|---|---|---|

| Protein Folding Capability | Superior eukaryotic machinery | Limited prokaryotic machinery |

| Post-translational Modifications | Comprehensive | Absent |

| Expression Levels | 10-100 fold vs. Escherichia coli | High (10-50% total protein) |

| Inclusion Body Formation | Minimal | Frequent |

| Secretion Capability | Direct to medium | Requires cell lysis |

| Cost-effectiveness | Medium | Low |

| Scalability | High | High |

| Processing Complexity | Low | High (refolding required) |

According to Heber Biotech, nepidermin production utilizes yeast expression by inserting the 53-amino acid human epidermal growth factor sequence into yeast cells [3] [18]. This approach leverages the natural protein folding and secretion machinery present in eukaryotic systems, resulting in properly folded and biologically active nepidermin.

Post-Translational Modification Challenges

Post-translational modifications represent critical determinants of nepidermin functionality and stability, presenting distinct challenges across different expression platforms [19] [20]. The complexity of these modifications directly influences the choice of expression system and subsequent optimization strategies.

Disulfide Bond Formation Requirements

Nepidermin contains three intramolecular disulfide bonds that are essential for structural integrity and biological activity [21] [22]. These disulfide bonds form between specific cysteine residues in the pattern: Cys6-Cys20, Cys14-Cys31, and Cys33-Cys42 [21] [23]. The proper formation of these bonds requires oxidizing conditions and specific folding machinery typically absent in prokaryotic systems.

Yeast expression systems provide endoplasmic reticulum-based machinery for disulfide bond formation, including protein disulfide isomerases and oxidizing environments [24] [25]. Research demonstrates that disulfide bond formation occurs efficiently in the endoplasmic reticulum due to high oxygen presence and specialized chaperones [25]. In contrast, Escherichia coli lacks this sophisticated machinery, often resulting in misfolded proteins or inclusion body formation.

Glycosylation Considerations

While nepidermin does not require glycosylation for biological activity, the expression system's glycosylation machinery can influence protein folding and secretion efficiency [5] [10]. Yeast systems possess comprehensive glycosylation capabilities, including N-glycosylation and O-glycosylation pathways, which can assist in proper protein folding even when not directly modifying the target protein [26].

Oxidative Folding Challenges

The oxidative folding of nepidermin presents significant technical challenges, particularly in expression systems lacking proper redox environments [27] [28]. Research indicates that protein folding guides disulfide bond formation rather than the reverse, emphasizing the importance of proper cellular folding machinery [28]. Yeast systems provide the necessary oxidizing environment and folding catalysts to support efficient nepidermin production.

Quality Control Mechanisms

Eukaryotic expression systems, including yeast, possess sophisticated quality control mechanisms through the unfolded protein response and endoplasmic reticulum-associated degradation pathways [8] [29]. These systems ensure that only properly folded proteins proceed through the secretory pathway, resulting in higher-quality nepidermin preparations compared to prokaryotic alternatives.

Protein Folding Optimization Strategies

Disulfide Bond Engineering Approaches

Disulfide bond engineering represents a critical aspect of nepidermin production optimization, given the protein's reliance on three intramolecular disulfide bonds for structural stability and biological function [30] [31]. Advanced engineering approaches have been developed to enhance disulfide bond formation efficiency and protein stability.

Computational Prediction Methods

Modern disulfide bond engineering employs machine learning algorithms to predict optimal amino acid pairs for cysteine mutations and disulfide bond formation [31] [32]. Neural network-based methods trained on high-resolution protein structures achieve 99% accuracy in recognizing natural disulfide bonds and demonstrate 70% accuracy for engineered disulfide bonds in comprehensively studied proteins [31] [32]. These computational tools facilitate the experimental design process by identifying potential engineering sites before laboratory implementation.

Directed Design Strategies

Disulfide engineering involves the directed design of novel disulfide bonds to enhance protein stability while maintaining biological function [30] [25]. For nepidermin, engineering approaches focus on optimizing the existing disulfide bond pattern rather than introducing additional bonds, as the native structure already represents an optimized configuration [21] [22]. Research demonstrates that many designed disulfide bonds can result in decreased stability, emphasizing the importance of careful design considerations [30].

Chemical Approaches for Disulfide Formation

Recent advances in chemical methods have introduced ultrafast, high-yielding approaches for multiple disulfide bond formation in peptides and proteins [27]. Novel synthetic strategies combining small molecules, ultraviolet light, and palladium enable chemo- and regio-selective activation of cysteine residues for one-pot formation of multiple disulfide bonds [27]. These approaches achieve complete disulfide bond formation within minutes rather than the days required by traditional methods.

Expression System Optimization

| Optimization Strategy | Yeast Implementation | Escherichia coli Implementation |

|---|---|---|

| Redox Environment | Native endoplasmic reticulum | Engineered cytoplasmic conditions |

| Folding Catalysts | Endogenous disulfide isomerases | Overexpressed folding modulators |

| Quality Control | Unfolded protein response | Limited proteolytic degradation |

| Refolding Requirements | Minimal | Extensive in vitro refolding |

| Success Rate | High (>80%) | Variable (20-60%) |

Monitoring and Validation Techniques

Advanced analytical techniques enable real-time monitoring of disulfide bond formation during nepidermin production [24]. Mass spectrometry-based approaches can track disulfide bond formation kinetics and identify misfolded intermediates [20]. These monitoring capabilities allow for process optimization and quality control throughout production.

Solubility Enhancement Techniques

Solubility optimization represents a fundamental challenge in nepidermin production, particularly when expression levels exceed the cellular folding capacity [33] [34]. Multiple strategies have been developed to enhance protein solubility while maintaining biological activity.

Additive Screening Approaches

High-throughput screening methodologies identify additives that reduce protein-protein interactions and enhance solubility [33]. Multi-level additive screens evaluate over 300 Food and Drug Administration-approved additives for injectable formulations, ranking their effectiveness in reducing protein aggregation [33]. Neural network-based analysis of screening results enables prediction of optimal additive combinations from thousands of potential formulations.

Osmotic Second Virial Coefficient Optimization

The osmotic second virial coefficient quantifies protein-protein interactions and serves as a predictive parameter for aggregation tendency [33]. Systematic measurement of these coefficients under various buffer conditions identifies formulations that minimize attractive interactions between nepidermin molecules [33]. Research demonstrates that optimization of these parameters can achieve 100-fold increases in protein solubility for pharmaceutical proteins.

Buffer System Engineering

| Buffer Component | Function | Optimal Range | Impact on Nepidermin |

|---|---|---|---|

| pH | Electrostatic interactions | 7.0-8.5 | Maintains native structure |

| Ionic strength | Protein-protein interactions | 50-150 mM | Reduces aggregation |

| Reducing agents | Disulfide bond control | 0.1-1.0 mM | Prevents misfolding |

| Stabilizing agents | Protein structure | 5-10% (w/v) | Enhances stability |

| Chaotropes | Protein unfolding | 0.1-0.5 M | Controls refolding |

Refolding Optimization Strategies

For expression systems requiring refolding steps, multivariate optimization approaches identify optimal conditions for converting misfolded or aggregated proteins to native conformations [34]. Central composite design methodologies optimize multiple variables simultaneously, including buffer composition, temperature, pH, and reaction time [34]. Research demonstrates that optimized refolding conditions can reduce misfolded protein content from over 45% to less than 20% [34].

Temperature and Expression Condition Modulation

Modification of expression culture conditions significantly impacts protein solubility [16]. Lower expression temperatures (15-25°C) promote correct folding by reducing the kinetics of protein synthesis and allowing folding machinery to process nascent proteins more effectively [12] [13]. Reduced inducer concentrations and controlled cell density further enhance solubility by preventing overwhelming of cellular folding capacity.

Fusion Partner Strategies

Solubility-enhancing fusion partners, including maltose-binding protein and thioredoxin, can improve nepidermin solubility during expression [16]. However, research indicates that histidine tags, commonly used for purification, can actually promote inclusion body formation and should be carefully evaluated [15]. The removal of fusion tags may enhance solubility, requiring consideration of the trade-offs between purification convenience and protein quality.

Co-expression of Folding Factors

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant